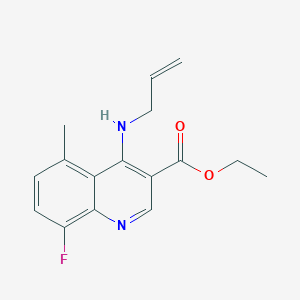![molecular formula C10H9BrClN3 B2985404 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1602185-22-7](/img/structure/B2985404.png)
1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the pyrazole moiety via a methylene bridge. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, 4-bromo-2-chlorobenzyl chloride, is prepared by brominating and chlorinating toluene derivatives.
Formation of Pyrazole Ring: The benzyl chloride derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions, leading to the formation of various derivatives.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position.
1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-5-amine: Another positional isomer with different chemical properties.
4-Bromo-2-chlorophenyl derivatives: Compounds with similar substituents but different core structures, such as phenyl or benzyl derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXNLFSCVWLHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985323.png)


![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)




![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/new.no-structure.jpg)


![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)
amine](/img/structure/B2985342.png)

